Sodium 3-methyl-3-(pyridin-2-yl)butanoate
Description
Sodium 3-methyl-3-(pyridin-2-yl)butanoate is a sodium carboxylate salt characterized by a branched butanoate backbone and a pyridinyl substituent. Its structure combines a hydrophilic carboxylate group with a hydrophobic pyridine ring and methyl branch, conferring unique physicochemical properties. The pyridine moiety may contribute to coordination chemistry or biological activity, differentiating it from purely aliphatic or aromatic carboxylates .
Properties
Molecular Formula |
C10H12NNaO2 |
|---|---|
Molecular Weight |
201.20 g/mol |
IUPAC Name |
sodium;3-methyl-3-pyridin-2-ylbutanoate |
InChI |
InChI=1S/C10H13NO2.Na/c1-10(2,7-9(12)13)8-5-3-4-6-11-8;/h3-6H,7H2,1-2H3,(H,12,13);/q;+1/p-1 |
InChI Key |
BEVSTTSCWGWZAN-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(CC(=O)[O-])C1=CC=CC=N1.[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 3-methyl-3-(pyridin-2-yl)butanoate typically involves the reaction of 3-methyl-3-(pyridin-2-yl)butanoic acid with a sodium base, such as sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by evaporation and crystallization.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous process involving the neutralization of 3-methyl-3-(pyridin-2-yl)butanoic acid with sodium hydroxide. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring can be functionalized with various substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides in the presence of a base.
Major Products:
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Sodium 3-methyl-3-(pyridin-2-yl)butanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of sodium 3-methyl-3-(pyridin-2-yl)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can engage in π-π interactions with aromatic amino acids in proteins, while the carboxylate group can form ionic bonds with positively charged residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Sodium Salicylate
Structural Differences :
- Sodium salicylate features a benzene ring with hydroxyl (-OH) and carboxylate (-COO⁻Na⁺) groups, whereas sodium 3-methyl-3-(pyridin-2-yl)butanoate replaces the benzene with pyridine and introduces a branched alkyl chain. Physicochemical Properties:
- Sodium salicylate has high water solubility (>1 g/mL) due to its polar groups, while the target compound’s solubility may be moderated by its hydrophobic pyridine and methyl groups.
Applications : - Sodium salicylate is widely used as an analgesic and anti-inflammatory agent.
3-Methyl-2-Phenylbutanoic Acid (Protonated Form)
Structural Differences :
- The protonated form of this compound (C₁₁H₁₄O₂) lacks the pyridine ring and sodium ion, featuring a phenyl group instead.
Physicochemical Properties : - As a carboxylic acid, it likely has lower water solubility than its sodium salt counterpart. The logP of similar branched acids (e.g., cinnamyl isovalerate: logP 4.25) suggests moderate hydrophobicity, which would decrease upon sodium salt formation .
Disodium Sulphate Derivatives with Pyridinyl Groups
Structural Differences :
- Compounds like 2-[(RS)-(Pyridin-2-yl)[4-(sulphonato-oxy)phenyl]methyl]phenyl Disodium Sulphate () contain sulphonate (-SO₃⁻Na⁺) groups instead of carboxylates.
Physicochemical Properties : - Sulphonates generally exhibit higher water solubility and acidity compared to carboxylates. The target compound’s carboxylate group may offer milder pH compatibility in pharmaceutical formulations .
Physicochemical Property Comparison Table
| Compound | Molecular Weight (g/mol) | Key Functional Groups | Water Solubility (Inferred) | logP (Estimated) |
|---|---|---|---|---|
| This compound | ~220 (estimated) | Pyridine, carboxylate, methyl | Moderate | ~1.5–2.5 |
| Sodium Salicylate | 160.11 | Benzene, hydroxyl, carboxylate | High (>1 g/mL) | 1.34 |
| 3-Methyl-2-phenylbutanoic acid | 178.23 | Benzene, carboxylic acid | Low (<10 mg/L) | ~3.0 |
| Cinnamyl isovalerate (analog) | 218.29 | Ester, benzene | 8.28 mg/L (measured) | 4.25 |
Contradictions and Limitations
- Data Gaps : Direct experimental data for the target compound are absent in the evidence, requiring extrapolation from structural analogs.
- Solubility Estimates : While sodium salts typically increase solubility, the hydrophobic pyridine and methyl groups in the target compound may counteract this trend, necessitating experimental validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
